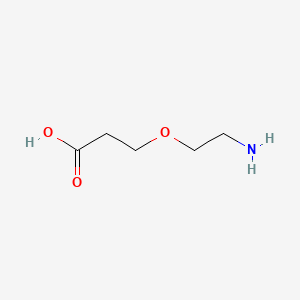

3-(2-Aminoethoxy)propanoic acid

货号 B1664896

分子量: 133.15 g/mol

InChI 键: ZCQVVSMJNBNDAQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US09089611B2

Procedure details

3-(2-tert-Butoxycarbonylamino-ethoxy)-propionic acid tert-butyl ester (10 g) was dissolved in a 1:1 trifluoroacetic acid (TFA)/DCM mixture (100 mL) and stirred at room temperature for 1 h. The solvent was then removed on a rotary evaporator and the resulting oil was re-dissolved in DCM and concentrated to dryness. This process was repeated until minimal TFA scent remained before the oil was dried on high vacuum for several hours.

Quantity

10 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([O:5][C:6](=[O:20])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][NH:12]C(OC(C)(C)C)=O)(C)(C)C>FC(F)(F)C(O)=O>[NH2:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][C:6]([OH:20])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(CCOCCNC(=O)OC(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at room temperature for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was then removed on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the resulting oil was re-dissolved in DCM

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried on high vacuum for several hours

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |